Cas no 63615-85-0 (4-phenyl-2,3-dihydro-1,3-thiazol-2-one)
4-phenyl-2,3-dihydro-1,3-thiazol-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Thiazolidinone, 4-phenyl-
- 4-Phenyl-2,3-dihydro-1,3-thiazol-2-one
- AKOS025396629
- 4-Phenyl-1,3-thiazolidin-2-one
- A868092
- 4-Phenylthiazolidin-2-one
- SCHEMBL2320093
- 63615-85-0
- MFCD24551040
- AS-34859
- CS-0050784
- 4-phenyl-2,3-dihydro-1,3-thiazol-2-one
-
- MDL: MFCD24551040
- Inchi: 1S/C9H9NOS/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)
- InChI Key: FROGLEWKVOIXBM-UHFFFAOYSA-N
- SMILES: S1C(NC(C2C=CC=CC=2)C1)=O
Computed Properties
- Exact Mass: 179.04057
- Monoisotopic Mass: 179.04048508g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- PSA: 29.1
4-phenyl-2,3-dihydro-1,3-thiazol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059006234-1g |
4-Phenylthiazolidin-2-one |
63615-85-0 | 95% | 1g |
$644.84 | 2023-09-01 | |
| Chemenu | CM108358-500mg |
4-phenyl-2,3-dihydro-1,3-thiazol-2-one |
63615-85-0 | 95+% | 500mg |
$204 | 2021-08-06 | |
| Chemenu | CM108358-1g |
4-phenyl-2,3-dihydro-1,3-thiazol-2-one |
63615-85-0 | 95+% | 1g |
$275 | 2021-08-06 | |
| Chemenu | CM108358-5g |
4-phenyl-2,3-dihydro-1,3-thiazol-2-one |
63615-85-0 | 95+% | 5g |
$814 | 2021-08-06 | |
| Chemenu | CM108358-10g |
4-phenyl-2,3-dihydro-1,3-thiazol-2-one |
63615-85-0 | 95+% | 10g |
$1309 | 2021-08-06 | |
| TRC | P400295-50mg |
4-Phenyl-1,3-thiazolidin-2-one |
63615-85-0 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P400295-100mg |
4-Phenyl-1,3-thiazolidin-2-one |
63615-85-0 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P400295-500mg |
4-Phenyl-1,3-thiazolidin-2-one |
63615-85-0 | 500mg |
$ 340.00 | 2022-06-03 | ||
| abcr | AB454577-500 mg |
4-Phenyl-1,3-thiazolidin-2-one; . |
63615-85-0 | 500MG |
€302.10 | 2022-06-10 | ||
| abcr | AB454577-1 g |
4-Phenyl-1,3-thiazolidin-2-one; . |
63615-85-0 | 1g |
€425.40 | 2022-06-10 |
4-phenyl-2,3-dihydro-1,3-thiazol-2-one Suppliers
4-phenyl-2,3-dihydro-1,3-thiazol-2-one Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on 4-phenyl-2,3-dihydro-1,3-thiazol-2-one
Comprehensive Overview of 4-phenyl-2,3-dihydro-1,3-thiazol-2-one (CAS No. 63615-85-0): Properties, Applications, and Industry Insights
4-phenyl-2,3-dihydro-1,3-thiazol-2-one (CAS No. 63615-85-0) is a heterocyclic organic compound featuring a thiazolone core structure with a phenyl substituent. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile biological activity and potential as a building block for drug discovery. The thiazolone moiety is known for its role in modulating enzyme inhibition, making it a key scaffold in the design of therapeutic agents.
In recent years, the demand for 4-phenyl-2,3-dihydro-1,3-thiazol-2-one has surged, driven by its applications in medicinal chemistry and material science. Researchers are particularly interested in its potential as a precursor for anticancer compounds and antimicrobial agents, aligning with the global focus on combating drug-resistant pathogens. The compound's structural versatility allows for derivatization, enabling the development of novel small-molecule inhibitors targeting specific biological pathways.
From an industrial perspective, 63615-85-0 is synthesized through well-established organic synthesis methods, often involving cyclization reactions of thiourea derivatives. Its physicochemical properties, such as moderate solubility in polar solvents and stability under ambient conditions, make it suitable for laboratory-scale and pilot-scale production. Analytical techniques like HPLC and NMR spectroscopy are routinely employed to ensure purity, a critical factor for high-throughput screening applications.
The compound's relevance extends to green chemistry initiatives, where researchers explore eco-friendly synthetic routes to minimize waste. This aligns with the growing emphasis on sustainable chemical processes—a topic frequently searched in academic and industrial forums. Additionally, 4-phenyl-2,3-dihydro-1,3-thiazol-2-one has been investigated for its role in photodynamic therapy, a trending area in precision medicine.
For those seeking CAS 63615-85-0 suppliers or technical data sheets, it’s essential to verify the compound's specification sheets for parameters like purity (>98%) and residual solvent content. Regulatory compliance, such as REACH and GMP standards, is another frequently searched aspect, reflecting the compound's integration into global supply chains.
In summary, 4-phenyl-2,3-dihydro-1,3-thiazol-2-one represents a promising candidate for multidisciplinary research, bridging gaps between chemical biology, drug development, and industrial applications. Its continued exploration underscores the importance of heterocyclic chemistry in addressing contemporary scientific challenges.
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